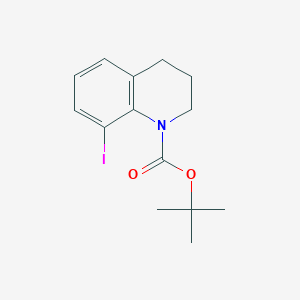
2-((tert-Butoxycarbonyl)amino)-5-methoxy-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid is an organic compound that features a butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and proteins, due to its ability to protect amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid typically involves the reaction of methionine with an activator of butoxycarbonyl acid, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the protecting group can be removed under appropriate conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced as a white crystalline powder, which is then purified and packaged for use in various applications .
化学反応の分析
Types of Reactions
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .
類似化合物との比較
Similar Compounds
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methoxy]acetic acid: Similar in structure but with different functional groups.
Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]: Another compound with a Boc protecting group but different core structure.
Uniqueness
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methoxy-4-methylbenzoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to protect amino groups during synthesis while being easily removable under mild conditions makes it particularly valuable in organic synthesis and pharmaceutical development .
特性
分子式 |
C14H19NO5 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
5-methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-8-6-10(15-13(18)20-14(2,3)4)9(12(16)17)7-11(8)19-5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChIキー |
OFLBLVAEBMBIBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)

![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)
